

STX140: A Novel Microtubule Disruptor for Hormone-Independent Breast Cancer

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Compound of Interest		
Compound Name:	STX140	
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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Hormone-independent breast cancer, including triple-negative and endocrine-resistant subtypes, presents a significant clinical challenge due to limited targeted therapies and the frequent development of resistance to conventional chemotherapeutics. **STX140**, a novel, orally bioavailable small molecule, has emerged as a promising therapeutic agent in this setting.[1][2] Structurally a 2-methoxyestradiol-3,17-O,O-bis-sulfamate, **STX140** exerts potent antitumor effects through a distinct mechanism of action that circumvents common resistance pathways.[2][3] This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental evaluation of **STX140** in hormone-independent breast cancer models.

Mechanism of Action

STX140's primary mechanism of action is the disruption of microtubule dynamics.[1][2] Unlike taxanes, which stabilize microtubules, **STX140** acts as a microtubule-destabilizing agent, binding to tubulin and inhibiting its polymerization.[2][4][5] This interference with the microtubule cytoskeleton has several downstream consequences:

- Cell Cycle Arrest: Disruption of the mitotic spindle halts the cell cycle at the G2/M phase.[3]
- Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death.[3]



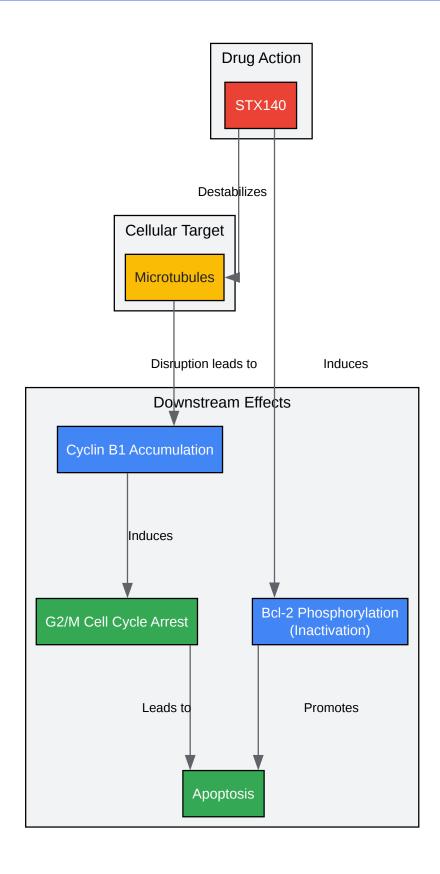
Anti-angiogenic Effects: STX140 has been shown to inhibit the growth of new blood vessels,
 which is crucial for tumor growth and metastasis.[1]

A key feature of **STX140** is its efficacy in drug-resistant cancer models.[3][6] Studies have demonstrated that **STX140** is not a substrate for the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance.[3] This allows **STX140** to maintain its cytotoxic activity in cancer cells that have become resistant to other chemotherapies, such as taxanes. [3][6]

Signaling Pathways

STX140 modulates several key signaling pathways to induce cell cycle arrest and apoptosis. Upon disrupting microtubule function, **STX140** triggers a cascade of events including the rapid accumulation of Cyclin B1, which is involved in blocking progression through the cell cycle.[3] Subsequently, **STX140** induces the phosphorylation of the anti-apoptotic protein Bcl-2, leading to its inactivation.[3] This, in turn, promotes the apoptotic pathway. While p53 is often constitutively overexpressed in the studied resistant cell lines, **STX140**'s action on Bcl-2 appears to be a critical step in overcoming resistance.[3]





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STX140 signaling pathway leading to apoptosis.



Quantitative Data

The efficacy of **STX140** has been quantified in various in vitro and in vivo models of hormone-independent breast cancer.

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell Line	Туре	IC50 (nM)	Reference
MCF-7WT	Hormone-Dependent (Parental)	250	[2][3]
MCF-7DOX	Doxorubicin-Resistant	Active (Specific IC50 not provided, but effective)	[3]
MDA-MB-231	Triple-Negative Breast Cancer	Not explicitly stated, but significant tumor growth inhibition observed in vivo	[7]

In Vivo Efficacy: Tumor Growth Inhibition

STX140 has demonstrated significant tumor growth inhibition in xenograft models, including those resistant to standard therapies.



Xenograft Model	Treatment	Dosage	Tumor Growth Inhibition	Reference
MCF-7WT	STX140	Not specified	Significant	[3]
MCF-7DOX	STX140	Not specified	Significant	[3]
MDA-MB-231	STX140	10 mg/kg p.o.	78%	[7]
MDA-MB-231	STX140	20 mg/kg p.o.	87%	[7]
Docetaxel- Resistant (HBCx14)	STX140	Not specified	Significant	[3]
Docetaxel- Resistant (HBCx3)	STX140	Not specified	Significant	[3]
Docetaxel- Resistant (HBCx12)	STX140	Not specified	No significant inhibition	[3]

Experimental Protocols

The evaluation of **STX140**'s efficacy involves a series of standardized in vitro and in vivo assays.

Cell Proliferation Assay

- Objective: To determine the effect of **STX140** on the proliferation of breast cancer cell lines and to calculate IC50 values.
- · Methodology:
 - Breast cancer cells (e.g., MCF-7WT, MCF-7DOX) are seeded in 96-well plates.
 - After allowing the cells to adhere, they are treated with a range of concentrations of STX140, a vehicle control, and comparator drugs (e.g., Paclitaxel).



- Cells are incubated for a specified period (e.g., 48-72 hours).
- Cell viability is assessed using methods such as the Sulforhodamine B (SRB) assay, MTT assay, or crystal violet staining.
- The absorbance is read using a plate reader, and the percentage of cell survival is calculated relative to the vehicle control.
- IC50 values are determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis

- Objective: To assess the effect of STX140 on cell cycle distribution.
- Methodology:
 - Cells are treated with STX140 or a control for a specified time (e.g., 48 hours).
 - Cells are harvested, washed, and fixed in cold ethanol.
 - Fixed cells are treated with RNase and stained with a fluorescent DNA-intercalating agent,
 such as propidium iodide (PI).
 - The DNA content of the cells is analyzed by flow cytometry.
 - The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified. An
 accumulation of cells in the G2/M phase is indicative of mitotic arrest.[3]

Apoptosis Assay

- Objective: To determine if STX140 induces apoptosis in breast cancer cells.
- Methodology:
 - Cells are treated with STX140 or a control for a set duration (e.g., 72 hours).
 - Apoptosis can be measured by various methods, including Annexin V/PI staining followed by flow cytometry, or by quantifying caspase activity.



- For Annexin V/PI staining, treated cells are harvested and stained with FITC-conjugated Annexin V and PI.
- The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in the Annexin V-positive population indicates apoptosis.[3]

Western Blotting

- Objective: To analyze the expression levels of proteins involved in cell cycle regulation and apoptosis.
- Methodology:
 - Cells are treated with **STX140** or a control, and whole-cell lysates are prepared.
 - Protein concentration is determined using a BCA or Bradford assay.
 - Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
 - The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Cyclin B1, Bcl-2, phospho-Bcl-2, p53).[3]
 - After washing, the membrane is incubated with a horseradish peroxidase (HRP)conjugated secondary antibody.
 - The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

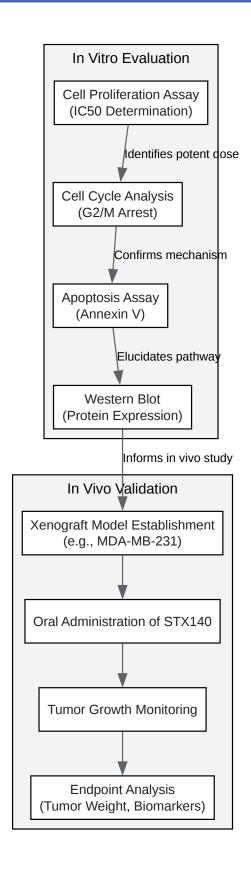
- Objective: To evaluate the anti-tumor efficacy of **STX140** in a living organism.
- Methodology:
 - Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously inoculated with human breast cancer cells (e.g., MDA-MB-231) or fragments from patient-derived



xenografts (PDXs).[7][8][9]

- Once tumors reach a palpable size (e.g., 100 mm³), the mice are randomized into treatment and control groups.[7]
- The treatment group receives STX140 orally at specified doses and schedules (e.g., daily for 28 days).[7] The control group receives a vehicle.
- Tumor volume is measured regularly (e.g., twice a week) using calipers.
- At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).





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Typical experimental workflow for **STX140** evaluation.



Conclusion

STX140 is a promising, orally active anti-cancer agent with a compelling preclinical profile for the treatment of hormone-independent breast cancer. Its ability to disrupt microtubule dynamics, induce G2/M arrest and apoptosis, and critically, to overcome P-glycoprotein-mediated multidrug resistance, positions it as a valuable candidate for further development.[3] [6] The efficacy of **STX140** in taxane-resistant patient-derived xenografts underscores its potential to address a significant unmet need in patients with advanced and refractory breast cancer.[3][6] Continued investigation into its clinical safety and efficacy is warranted.

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